Z-AEVD-FMK

概要

説明

科学的研究の応用

Z-AEVD-FMKは、科学研究、特に細胞生物学、生化学、医学の分野で広く使用されています . 主要な用途の一部を以下に示します。

作用機序

Z-AEVD-FMKは、カスパーゼ-10および関連するカスパーゼを不可逆的に阻害することで効果を発揮します . カスパーゼ-10の活性部位に結合し、その基質の切断とそれに続くカスパーゼカスケードの活性化を阻害します . この阻害は、カスパーゼ-10が媒介するアポトーシスおよびその他の細胞プロセスの開始を阻止します .

類似の化合物との比較

類似の化合物

Z-VAD-FMK: カスパーゼ-1、-3、-4、-5、-7、-8、-9など、複数のカスパーゼを標的とする別のカスパーゼ阻害剤.

Z-DEVD-FMK: カスパーゼ-3を特異的に阻害し、アポトーシス研究に使用されます.

Z-FA-FMK: カテプシンBおよびLを阻害し、リソソームプロテアーゼの研究に使用されます.

独自性

This compoundは、カスパーゼ-10に対する特異性においてユニークであり、アポトーシスおよびその他の細胞プロセスにおけるカスパーゼ-10の異なる役割を研究するための貴重なツールとなっています . その不可逆的な阻害メカニズムは、カスパーゼ-10活性をブロックする堅牢な手段を提供し、カスパーゼ-10が媒介する経路の詳細な調査を可能にします .

生化学分析

Biochemical Properties

Z-Aevd-fmk plays a significant role in biochemical reactions by inhibiting caspase-10 and other related caspases. Caspases are a family of protease enzymes that play essential roles in apoptosis, necrosis, and inflammation. This compound interacts with these enzymes by binding to their active sites, thereby preventing their catalytic activity. This inhibition is irreversible, meaning that once this compound binds to the caspase, the enzyme is permanently inactivated .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. By inhibiting caspase-10, this compound can prevent the initiation of Fas signaling in Jurkat T lymphoma cells, which in turn prevents the cleavage of Bid into its active form, the activation of the caspase cascade, and apoptosis . This inhibition can influence cell signaling pathways, gene expression, and cellular metabolism, leading to altered cell function and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of caspase-10 and related caspases. This binding is facilitated by the fluoromethyl ketone group of this compound, which forms a covalent bond with the cysteine residue in the active site of the caspase. This covalent bond formation leads to the irreversible inhibition of the enzyme, preventing it from cleaving its substrates and thereby blocking the apoptotic signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by storage conditions, with optimal stability observed when stored at -20°C and protected from light . Over time, this compound can degrade, leading to a reduction in its inhibitory activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it can continuously inhibit caspase activity and prevent apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit caspase activity without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular processes . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve effective caspase inhibition.

Metabolic Pathways

This compound is involved in metabolic pathways related to apoptosis. It interacts with enzymes such as caspase-10, preventing their activation and subsequent cleavage of apoptotic substrates. This inhibition can affect metabolic flux and metabolite levels, particularly those involved in apoptotic signaling pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transporters or binding proteins. Its localization and accumulation can be influenced by factors such as cellular uptake mechanisms and binding affinities . This compound can accumulate in specific cellular compartments where caspases are active, thereby exerting its inhibitory effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with caspases and other apoptotic proteins. This compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity and function are closely associated with the localization of its target enzymes .

準備方法

合成経路と反応条件

Z-AEVD-FMKは、一連のペプチドカップリング反応によって合成されます。 合成には、アミノ酸残基の保護と脱保護が含まれ、続いてフルオロメチルケトンとのカップリングが行われます . 一般的な合成経路は次のとおりです。

- 適切な保護基を使用してアミノ酸(Ala、Glu、Val、Asp)を保護します。

- 保護されたアミノ酸を順番にカップリングしてペプチド鎖を形成します。

- ペプチド鎖の脱保護を行います。

- ペプチド鎖をフルオロメチルケトンとカップリングしてthis compoundを形成します .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 プロセスには、反応条件(温度、溶媒、触媒など)の最適化が含まれ、高い収率と純度が保証されます .

化学反応の分析

反応の種類

Z-AEVD-FMKは、フルオロメチルケトンなどの反応性官能基の存在により、主に置換反応を起こします . 特定の条件下では、加水分解反応にも参加できます .

一般的な試薬と条件

置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。

加水分解反応: これらの反応は、水溶液中で、しばしば酸性または塩基性条件下で起こります.

主要な生成物

類似化合物との比較

Similar Compounds

Z-VAD-FMK: Another caspase inhibitor that targets multiple caspases, including caspase-1, -3, -4, -5, -7, -8, and -9.

Z-DEVD-FMK: Specifically inhibits caspase-3 and is used in apoptosis research.

Z-FA-FMK: Inhibits cathepsin B and L, used in studies of lysosomal proteases.

Uniqueness

Z-AEVD-FMK is unique in its specificity for caspase-10, making it a valuable tool for studying the distinct roles of caspase-10 in apoptosis and other cellular processes . Its irreversible inhibition mechanism provides a robust means of blocking caspase-10 activity, allowing for detailed investigations into caspase-10-mediated pathways .

特性

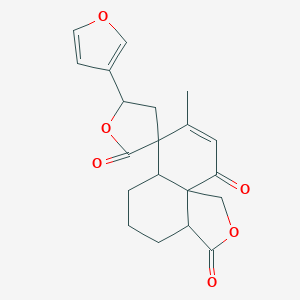

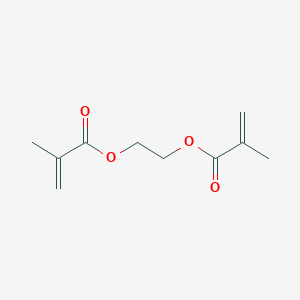

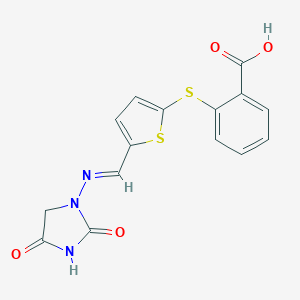

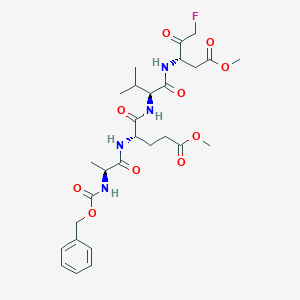

IUPAC Name |

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxo-4-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39FN4O10/c1-16(2)24(27(39)32-20(21(34)14-29)13-23(36)42-5)33-26(38)19(11-12-22(35)41-4)31-25(37)17(3)30-28(40)43-15-18-9-7-6-8-10-18/h6-10,16-17,19-20,24H,11-15H2,1-5H3,(H,30,40)(H,31,37)(H,32,39)(H,33,38)/t17-,19-,20-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZRBQFKZDGMTP-CDSYHYPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39FN4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。